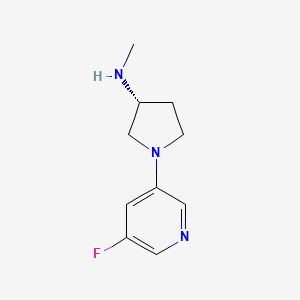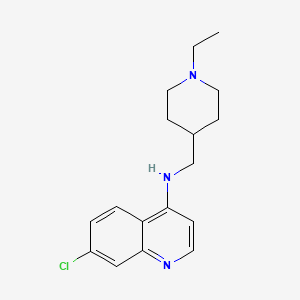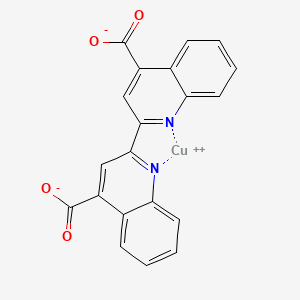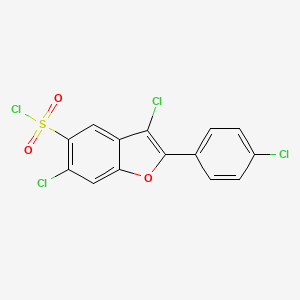
3,6-Dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride is an aromatic heterocyclic compound. It is characterized by the presence of a benzofuran ring substituted with chlorine atoms and a sulfonyl chloride group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride typically involves the reaction of 3,6-dichloro-2-(4-chlorophenyl)benzofuran with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures to prevent decomposition.
Solvent: An inert solvent such as dichloromethane is commonly used.
Catalyst: A Lewis acid catalyst may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution: The benzofuran ring can undergo substitution reactions with electrophiles.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.
Catalysts: Lewis acids or bases may be used to facilitate the reactions.
Solvents: Polar aprotic solvents such as dimethylformamide or dichloromethane are often employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Substituted Benzofurans: Formed by electrophilic aromatic substitution.
Aplicaciones Científicas De Investigación
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives may interact with biological targets, such as enzymes or receptors, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonate ester: Similar structure but with a sulfonate ester group.
Uniqueness
3,6-Dichloro-2-(4-chlorophenyl)benzofuran-5-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and research.
Propiedades
Número CAS |
112009-68-4 |
|---|---|
Fórmula molecular |
C14H6Cl4O3S |
Peso molecular |
396.1 g/mol |
Nombre IUPAC |
3,6-dichloro-2-(4-chlorophenyl)-1-benzofuran-5-sulfonyl chloride |
InChI |
InChI=1S/C14H6Cl4O3S/c15-8-3-1-7(2-4-8)14-13(17)9-5-12(22(18,19)20)10(16)6-11(9)21-14/h1-6H |
Clave InChI |
QKXLXBAQILIXGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C3=CC(=C(C=C3O2)Cl)S(=O)(=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


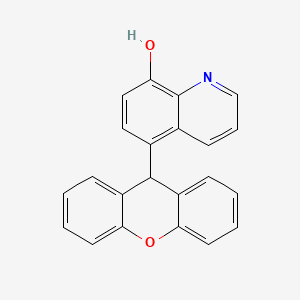
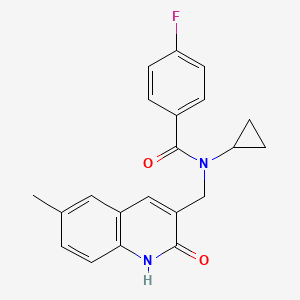


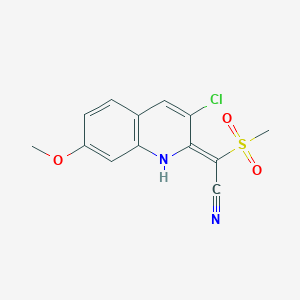
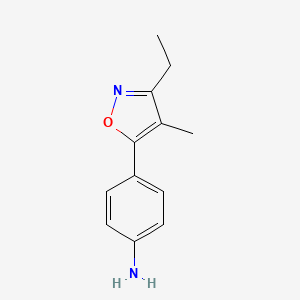
![2-(Bromomethyl)-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12882263.png)
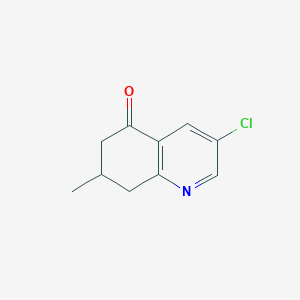
![1-[6-Hydroxy-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12882288.png)

